Uridine phosphate dipotassium
Description
Structure
2D Structure
Properties
CAS No. |
97635-35-3 |
|---|---|
Molecular Formula |
C9H12K2N2O12P2 |
Molecular Weight |
480.34 g/mol |
IUPAC Name |
dipotassium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2K/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
QLYHPAJMTFPEHP-WFIJOQBCSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
Origin of Product |
United States |
Fundamental Biological Significance of Uridine Nucleotides
Role in Pyrimidine (B1678525) Metabolism and Cellular Homeostasis
Uridine (B1682114) nucleotides are central to pyrimidine metabolism, which involves their synthesis through two primary pathways: the de novo pathway and the salvage pathway. nih.gov These pathways are critical for maintaining the appropriate balance of pyrimidines necessary for cellular function and integrity. nih.gov
The de novo synthesis pathway builds pyrimidines from simpler precursor molecules like glutamine and bicarbonate. nih.gov A key product of this pathway is uridine monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). fiveable.melecturio.com The synthesis is a multi-step enzymatic process. nih.gov
Table 1: Key Enzymes in the De Novo Pyrimidine Synthesis Pathway
| Step | Enzyme | Function |
|---|---|---|
| 1 | Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS II) | Catalyzes the formation of carbamoyl phosphate from glutamine and bicarbonate. This is a rate-limiting step. nih.gov |
| 2 | Aspartate transcarbamoylase (ATCase) | Converts carbamoyl phosphate to carbamoyl aspartate. nih.govnih.gov |
| 3 | Dihydroorotase (DHO) | Catalyzes the formation of dihydroorotate (B8406146). nih.gov |
| 4 | Dihydroorotate dehydrogenase (DHODH) | Oxidizes dihydroorotate to form orotate (B1227488). This enzyme links pyrimidine biosynthesis to mitochondrial energy metabolism. nih.gov |
| 5 | Orotate phosphoribosyltransferase | Converts orotate to orotidine (B106555) monophosphate (OMP). nih.govfiveable.me |
Cellular homeostasis is maintained through tight regulation of these pathways. For instance, the pyrimidine end-product UTP can act as a feedback inhibitor of carbamoyl phosphate synthetase II, the first committed enzyme in the de novo pathway, thereby controlling the rate of pyrimidine synthesis. nih.govnih.gov Most tissues rely on plasma uridine, which is primarily synthesized in the liver, to maintain their necessary pyrimidine pools via the salvage pathway. nih.govelte.hu This system of synthesis, transport, and feedback regulation ensures that cells have an adequate supply of pyrimidine nucleotides while preventing wasteful overproduction. nih.govresearchgate.net
General Contribution to Essential Biological Processes
Beyond their role in pyrimidine metabolism, uridine nucleotides are indispensable contributors to a wide array of fundamental biological processes. nih.gov
RNA Synthesis: Uridine triphosphate (UTP) is one of the four essential nucleotide building blocks required for the transcription of genetic information from DNA into RNA. ontosight.aibiologyonline.com UMP is the precursor that, after phosphorylation to UTP, is incorporated into growing RNA chains. fiveable.me
Energy Metabolism: Similar to adenosine (B11128) triphosphate (ATP), UTP serves as an energy currency in specific metabolic reactions. biologyonline.comoup.com The high-energy phosphate bonds in UTP can be hydrolyzed to drive biosynthetic processes. biologyonline.com
Glycogen (B147801) and Carbohydrate Metabolism: UTP is crucial for glycogenesis, the process of forming glycogen for energy storage. biologyonline.com It reacts with glucose-1-phosphate to form UDP-glucose, a key activated intermediate that is the direct precursor for glycogen synthesis. researchgate.netbiologyonline.com UDP-glucose and other UDP-sugar conjugates are also vital for the synthesis of other complex carbohydrates and for protein and lipid glycosylation. elte.hufrontiersin.org
Cellular Signaling: Uridine nucleotides like UTP and uridine diphosphate (B83284) (UDP) can be released from cells and act as extracellular signaling molecules. elte.hu They activate specific cell surface receptors known as P2Y receptors (specifically P2Y2, P2Y4, and P2Y6), which are involved in a variety of physiological responses. elte.hu
Biosynthesis of Phospholipids: Uridine nucleotides are precursors for cytidine triphosphate (CTP), which is essential for the synthesis of phospholipids, the primary components of all cell membranes. frontiersin.org
The diverse functions of uridine nucleotides underscore their importance in maintaining cellular structure, function, and communication.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Uridine phosphate dipotassium (B57713) |
| Uridine 5'-diphosphate |
| Uridine 5'-monophosphate (UMP) |
| Uridine |
| Uracil (B121893) |
| Adenosine monophosphate (AMP) |
| Guanosine monophosphate (GMP) |
| Cytidine monophosphate (CMP) |
| Uridine triphosphate (UTP) |
| Cytidine triphosphate (CTP) |
| Orotate |
| Carbamoyl phosphate |
| Carbamoyl aspartate |
| Dihydroorotate |
| Orotidine monophosphate (OMP) |
| Glutamine |
| Bicarbonate |
| UDP-glucose |
| Glucose-1-phosphate |
| Adenosine triphosphate (ATP) |
Biochemical Pathways and Transformations of Uridine Phosphates
Nucleotide Biosynthesis and Interconversion
The synthesis and interconversion of uridine (B1682114) phosphates are fundamental processes that provide the necessary building blocks for genetic material and cellular regulation. These pathways are tightly controlled to meet the cell's metabolic demands.
The journey of uridine phosphates begins with the synthesis of Uridine Monophosphate (UMP), which can be formed through two primary routes: the de novo pathway and the salvage pathway.
In the de novo synthesis pathway, the pyrimidine (B1678525) ring is assembled from simpler precursor molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate. The final step in this pathway is the decarboxylation of orotidine (B106555) 5'-monophosphate (OMP or orotidylic acid) to form UMP, a reaction catalyzed by the enzyme orotidylate decarboxylase. wikipedia.orgresearchgate.net In humans, this enzymatic function is part of a multifunctional protein called UMP synthase. wikipedia.org
Once UMP is synthesized, it undergoes sequential phosphorylation to form Uridine Diphosphate (B83284) (UDP) and Uridine Triphosphate (UTP). These reactions are catalyzed by kinases and utilize adenosine (B11128) triphosphate (ATP) as the phosphate donor. wikipedia.org
UMP to UDP : UMP is phosphorylated by UMP/CMP kinase. wikipedia.org
UDP to UTP : UDP is subsequently phosphorylated to UTP by nucleoside diphosphate kinase. wikipedia.orgwikipedia.org
These phosphorylation steps are crucial as UTP is the primary form utilized in many subsequent metabolic reactions. wikipedia.org
Uridine triphosphate (UTP) serves as the direct precursor for the synthesis of Cytidine (B196190) Triphosphate (CTP). This conversion is a vital step, as CTP is another essential pyrimidine nucleotide required for RNA synthesis and various metabolic processes. The amination of UTP to CTP is catalyzed by the enzyme CTP synthetase, which uses an amino group donor (such as glutamine) and energy from ATP hydrolysis to complete the reaction. wikipedia.organnualreviews.org This enzymatic conversion has been observed in various tissues, including the rat brain. nih.gov
Uridine triphosphate (UTP) is one of the four essential ribonucleoside triphosphates required for the synthesis of Ribonucleic Acid (RNA). wikipedia.orgnih.gov During the process of transcription, RNA polymerase enzymes incorporate uridine (as UMP) into the growing RNA chain, using a DNA template. UTP provides both the uridine base and the necessary energy for the formation of the phosphodiester bond, releasing pyrophosphate in the process. wikipedia.org This role places uridine phosphates at the core of gene expression and protein synthesis.
While uridine is characteristic of RNA, its phosphate derivatives are also critical for the synthesis of precursors for Deoxyribonucleic Acid (DNA). The process begins with the reduction of a ribonucleoside diphosphate. Specifically, Uridine Diphosphate (UDP) is converted to deoxyuridine diphosphate (dUDP) by the enzyme ribonucleotide reductase.
The dUDP is then typically converted to deoxyuridine monophosphate (dUMP). This dUMP serves as the immediate substrate for the enzyme thymidylate synthase, which methylates it to produce deoxythymidine monophosphate (dTMP). youtube.com Thymidine, rather than uridine, is the pyrimidine base used in DNA. The dTMP is then phosphorylated to deoxythymidine triphosphate (dTTP), which is incorporated into DNA during replication. wikipedia.org
Cells can conserve energy and resources by recycling pyrimidine bases and nucleosides from the degradation of RNA and DNA through the pyrimidine salvage pathway. wikipedia.orgyoutube.com This pathway is particularly important in tissues that cannot perform de novo synthesis. wikipedia.org
In this pathway, free uracil (B121893) is converted to the nucleoside uridine by the enzyme uridine phosphorylase, which attaches a ribose 1-phosphate. wikipedia.orgyoutube.com Uridine can then be phosphorylated to Uridine Monophosphate (UMP) by the action of uridine kinase (also known as uridine-cytidine kinase). wikipedia.orgnih.gov This newly formed UMP can re-enter the main nucleotide pool and be phosphorylated to UDP and UTP for use in RNA synthesis or other metabolic pathways. wikipedia.orgyoutube.com The salvage pathway allows cells to efficiently reuse pyrimidine components, maintaining the necessary nucleotide supply for replication and repair. nih.gov
Glycogen (B147801) Metabolism and Glycoconjugate Synthesis
Beyond their role in nucleic acid synthesis, uridine phosphates are indispensable for carbohydrate metabolism. Uridine Diphosphate (UDP) acts as a carrier molecule for sugars, forming activated intermediates necessary for the synthesis of glycogen and other complex glycoconjugates.
The most prominent of these is UDP-glucose, which is formed from glucose-1-phosphate and Uridine Triphosphate (UTP) by the enzyme UDP-glucose pyrophosphorylase. wikipedia.org UDP-glucose is the immediate precursor for glycogen synthesis. wikipedia.orgresearchgate.net The enzyme glycogen synthase transfers glucose units from UDP-glucose to a growing glycogen chain, releasing UDP. wikipedia.orgconicet.gov.ar
Furthermore, UDP-glucose can be converted into other activated sugars, such as UDP-galactose and UDP-glucuronic acid. wikipedia.org These UDP-sugars are essential substrates for enzymes that synthesize polysaccharides and other glycoconjugates, including glycoproteins and glycolipids, which are vital for cell structure and signaling. wikipedia.orgwikipedia.org
Interactive Data Table: Key Enzymes in Uridine Phosphate Metabolism
| Enzyme | Pathway | Reaction Catalyzed |
|---|---|---|
| Orotidylate Decarboxylase (part of UMP Synthase in humans) | De Novo Synthesis | Orotidine 5'-monophosphate → Uridine Monophosphate (UMP) |
| UMP/CMP Kinase | Phosphorylation | UMP + ATP → Uridine Diphosphate (UDP) + ADP |
| Nucleoside Diphosphate Kinase | Phosphorylation | UDP + ATP → Uridine Triphosphate (UTP) + ADP |
| CTP Synthetase | Interconversion | UTP + ATP + Amino Donor → Cytidine Triphosphate (CTP) + ADP + Pi |
| RNA Polymerase | RNA Synthesis | Incorporates UMP from UTP into growing RNA chain |
| Ribonucleotide Reductase | DNA Precursor Synthesis | UDP → Deoxyuridine Diphosphate (dUDP) |
| Thymidylate Synthase | DNA Precursor Synthesis | Deoxyuridine Monophosphate (dUMP) → Deoxythymidine Monophosphate (dTMP) |
| Uridine Phosphorylase | Salvage Pathway | Uracil + Ribose-1-phosphate (B8699412) ↔ Uridine + Pi |
| Uridine Kinase | Salvage Pathway | Uridine + ATP → UMP + ADP |
| UDP-glucose Pyrophosphorylase | Glycogen Metabolism | UTP + Glucose-1-phosphate ↔ UDP-glucose + PPi |
| Glycogen Synthase | Glycogen Metabolism | UDP-glucose + Glycogen(n) → UDP + Glycogen(n+1) |
Uridine Diphosphate Glucose in Glycogenesis
Glycogenesis, the process of synthesizing glycogen for glucose storage in the liver and muscles, is critically dependent on Uridine Diphosphate Glucose (UDP-glucose). This activated form of glucose serves as the immediate precursor for the elongation of glycogen chains. researchgate.netwikipedia.org The synthesis of UDP-glucose is catalyzed by the enzyme UDP-glucose pyrophosphorylase, which facilitates the reaction between glucose-1-phosphate and uridine triphosphate (UTP). libretexts.orgyoutube.com This reaction also produces pyrophosphate, the subsequent hydrolysis of which drives the reaction forward. libretexts.org
Once formed, UDP-glucose is utilized by glycogen synthase, the key regulatory enzyme in glycogenesis. wikipedia.org Glycogen synthase transfers the glucose unit from UDP-glucose to a pre-existing glycogen chain, forming an α(1->4) glycosidic bond. libretexts.org This process requires a primer, which is a short chain of glucose residues initiated by the protein glycogenin. researchgate.net Glycogen synthase can only add glucose units to this existing primer. researchgate.netlibretexts.org The UDP molecule is released during this process and can be subsequently re-phosphorylated to UTP to participate in further rounds of UDP-glucose synthesis. wikipedia.org The activity of glycogen synthase can be allosterically activated by glucose-6-phosphate, which signals an abundance of glucose available for storage. conicet.gov.ar
Key Enzymes in Glycogenesis Involving Uridine Phosphates
| Enzyme | Substrates | Product | Role |
|---|---|---|---|
| UDP-glucose pyrophosphorylase | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate | Catalyzes the formation of the activated glucose donor, UDP-glucose. libretexts.orgyoutube.com |
| Glycogen synthase | UDP-glucose, (Glycogen)n | (Glycogen)n+1, UDP | Transfers glucose from UDP-glucose to the growing glycogen chain. wikipedia.orglibretexts.org |
Role in Glycoprotein Biosynthesis
Uridine phosphates are essential for the synthesis of glycoproteins, which are proteins modified with carbohydrate chains (glycans). These modifications are crucial for protein folding, stability, and function. The activated sugar nucleotide, UDP-N-acetylglucosamine (UDP-GlcNAc), is a key building block in this process. frontiersin.orgreactome.org UDP-GlcNAc is synthesized from fructose 6-phosphate, glutamine, acetyl-CoA, and UTP in a series of enzymatic steps. reactome.org
UDP-GlcNAc serves as the donor for the initial steps of N-glycan precursor biosynthesis. reactome.org This precursor is then transferred to asparagine residues on nascent proteins in the endoplasmic reticulum. UDP-sugars, including UDP-glucose, also act as substrates for glycosyltransferases, enzymes that transfer sugar moieties to growing glycan chains. wikipedia.org For instance, UDP-glucose:glycoprotein glucosyltransferase (UGGT) is a key enzyme in the quality control of glycoprotein folding in the endoplasmic reticulum. nih.govrupress.org It recognizes improperly folded glycoproteins and adds a glucose residue from UDP-glucose back to the N-glycan, promoting their re-association with chaperones for another attempt at proper folding. nih.gov
Hexosamine Biosynthetic Pathway and O-GlcNAcylation
The hexosamine biosynthetic pathway (HBP) is a metabolic route that utilizes glucose, glutamine, acetyl-CoA, and UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgnih.gov This pathway integrates various nutrient inputs and its end product, UDP-GlcNAc, is a critical sensor of cellular nutrient status. wikipedia.orgresearchgate.net
UDP-GlcNAc is the sole substrate for O-GlcNAcylation, a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govwikipedia.org This process is catalyzed by O-GlcNAc transferase (OGT). wikipedia.org The removal of the O-GlcNAc modification is carried out by O-GlcNAcase (OGA). wikipedia.org O-GlcNAcylation plays a regulatory role in a vast array of cellular processes, including transcription, signal transduction, and cell cycle control, by modulating the activity, stability, and localization of target proteins. nih.gov The levels of UDP-GlcNAc directly influence the extent of O-GlcNAcylation, thereby linking cellular metabolism to the regulation of protein function. nih.gov
Overview of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation
| Pathway/Process | Key Substrates | Key Product/Modification | Cellular Function |
|---|---|---|---|
| Hexosamine Biosynthetic Pathway (HBP) | Glucose, Glutamine, Acetyl-CoA, UTP | UDP-N-acetylglucosamine (UDP-GlcNAc) | Nutrient sensing and production of the substrate for glycosylation. frontiersin.orgnih.govresearchgate.net |
Phosphatide Synthesis and Cellular Membrane Formation Pathways
Uridine phosphates are fundamental to the synthesis of phospholipids, the primary components of cellular membranes. Through their role in generating key precursors, they are indispensable for membrane biogenesis and integrity.
Contribution to Cytidine Diphosphate Choline Production
The synthesis of phosphatidylcholine, a major phospholipid in eukaryotic membranes, proceeds through the Kennedy pathway, where cytidine diphosphate-choline (CDP-choline) is a crucial intermediate. researchgate.net Uridine plays a pivotal role in the production of CDP-choline. In humans, orally administered CDP-choline increases plasma levels of uridine. nih.gov This uridine can then be taken up by cells and converted to uridine triphosphate (UTP). nih.gov Subsequently, UTP is aminated to form cytidine triphosphate (CTP). nih.gov
CTP is a rate-limiting precursor for the synthesis of CDP-choline. nih.govnih.gov The enzyme CTP:phosphocholine cytidylyltransferase catalyzes the reaction between CTP and phosphocholine to produce CDP-choline. wikipedia.org Therefore, by providing the necessary CTP, uridine directly contributes to the cellular pool of CDP-choline, which is essential for phosphatidylcholine synthesis. Studies have shown that incubating cells with uridine leads to significant elevations in both UTP and CDP-choline levels. nih.govuludag.edu.tr
Enhancement of Phosphatidylcholine Synthesis
By increasing the availability of CDP-choline, uridine supplementation effectively enhances the synthesis of phosphatidylcholine. nih.gov The final step in the Kennedy pathway for phosphatidylcholine synthesis involves the transfer of the phosphocholine moiety from CDP-choline to diacylglycerol, a reaction catalyzed by choline phosphotransferase. wikipedia.org
Research has demonstrated that providing uridine can increase the levels of membrane phospholipids. nih.gov This is because the increased production of CDP-choline, driven by uridine, promotes the synthesis of phosphatidylcholine. researchgate.netnih.gov This mechanism is crucial for the formation and maintenance of neuronal cell membranes and has been linked to synaptic function. researchgate.net The synergistic action of uridine with other components like choline and omega-3 fatty acids has been shown to increase total brain phospholipids. bodybio.com
Cellular and Subcellular Mechanistic Roles of Uridine Phosphates
Energy Metabolism and Mitochondrial Bioenergetics
Uridine (B1682114) and its phosphorylated derivatives play a significant role in maintaining cellular energy homeostasis, with profound effects on mitochondrial function. These molecules influence everything from ion channel activity to the efficiency of the oxidative phosphorylation system.
The mitochondrial ATP-dependent potassium channel (mitoKATP) is a critical component in cellular protection mechanisms, particularly in the heart. nih.gov Research has demonstrated that uridine-5'-diphosphate (B1205292) (UDP) is an activator of the mitoKATP channel. nih.govcaldic.com In experimental models, UDP at a concentration of 30 μM was shown to reactivate the mitoKATP channel in isolated mitochondria. nih.gov This activation is thought to contribute to cardioprotective effects against ischemic injury. nih.govcaldic.com
The precursors of UDP, namely uridine and uridine-5'-monophosphate (UMP), also exhibit properties linked to mitoKATP activation. nih.govnih.gov When administered, these precursors can be converted within the cell to UDP, thereby increasing the concentration of the mitoKATP channel opener. nih.govresearchgate.net This mechanism is believed to underlie the observed cardioprotective and neuroprotective effects of uridine administration, which are often negated by specific blockers of the mitoKATP channel, such as 5-hydroxydecanoate. nih.govnih.gov
The transport of potassium ions across the inner mitochondrial membrane is a key factor in maintaining mitochondrial volume, membrane potential, and respiratory function. Uridine and its phosphates are directly involved in modulating this transport, primarily through their action on the mitoKATP channel. nih.govnih.gov
Studies have shown that in pathological conditions, such as Duchenne muscular dystrophy models, mitochondrial potassium transport is impaired. nih.gov Administration of uridine has been found to restore the transport of potassium ions in these mitochondria. nih.govnih.gov This restoration is linked to uridine's role as a precursor for UDP, the activator of the mitoKATP channel. nih.gov By increasing the intracellular availability of UDP, uridine facilitates the opening of this channel, thereby normalizing potassium influx into the mitochondrial matrix. nih.govmdpi.com This activation of the mitochondrial potassium cycle is suggested as a mechanism by which uridine ameliorates certain aspects of mitochondrial dysfunction. nih.gov
Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP production in the cell, carried out by the electron transport chain (ETC) complexes within the inner mitochondrial membrane. Uridine and its phosphorylated forms can significantly influence these processes. nih.govresearchgate.net
In states of metabolic stress, such as hyperthyroidism, the efficiency of oxidative phosphorylation can be compromised. nih.gov Administration of uridine has been shown to improve the parameters of oxidative phosphorylation and correct the activity of certain ETC complexes in the liver mitochondria of hyperthyroid rats. nih.govmdpi.com Specifically, uridine treatment can normalize the efficiency of ADP phosphorylation. nih.gov Furthermore, Uridine Triphosphate (UTP) has been observed to improve the activity of mitochondrial Complexes I, II, and IV in cardiac tissue following ischemic stress. nih.gov This suggests that uridine phosphates can help maintain or restore the function of the mitochondrial respiratory chain, which is crucial for cellular energy supply. mdpi.compnas.org
Mitochondria are the primary source of cellular reactive oxygen species (ROS), which are byproducts of the electron transport chain. youtube.com Excessive ROS production leads to oxidative stress and cellular damage. Uridine and its derivatives have demonstrated a capacity to mitigate mitochondrial ROS production. nih.govnih.gov
Studies have shown that uridine administration can reduce the rate of hydrogen peroxide (H₂O₂) formation in mitochondria and suppress lipid peroxidation. mdpi.comnih.govresearchgate.net The mechanism for this antioxidant effect is partly attributed to the activation of the mitoKATP channel by UDP. dovepress.com The opening of this channel can cause mild mitochondrial uncoupling, which slightly reduces the mitochondrial membrane potential and, in turn, decreases the generation of ROS from the ETC. dovepress.com Additionally, uridine treatment has been associated with an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase. nih.gov These actions collectively contribute to the reduction of oxidative stress within the mitochondria. mdpi.com
Purinergic Receptor-Mediated Signaling
Beyond their intracellular metabolic roles, uridine phosphates, particularly UDP and UTP, function as extracellular signaling molecules by activating a specific family of G protein-coupled receptors known as P2Y receptors. wikipedia.org This signaling pathway is crucial for a wide array of physiological responses.
The family of P2Y receptors consists of several subtypes, each with a distinct agonist profile. Uridine nucleotides are primary activators for a specific subset of these receptors. oncotarget.comresearchgate.neteurekaselect.com
P2Y2 and P2Y4 Receptors: These receptors are predominantly activated by uridine triphosphate (UTP). oncotarget.comnih.gov The P2Y2 receptor is also activated by ATP with similar potency, whereas the human P2Y4 receptor is selective for UTP, with ATP acting as an antagonist. nih.govguidetopharmacology.org
P2Y6 Receptor: This receptor is selectively activated by uridine diphosphate (B83284) (UDP). guidetopharmacology.orgyoutube.com
P2Y14 Receptor: The P2Y14 receptor is activated by UDP and UDP-sugars, such as UDP-glucose. researchgate.netguidetopharmacology.org
The activation of these receptors by their respective uridine phosphate (B84403) ligands initiates intracellular signaling cascades, typically involving the Gq protein pathway for P2Y2, P2Y4, and P2Y6, which leads to the activation of phospholipase C and mobilization of intracellular calcium. guidetopharmacology.org The P2Y14 receptor, in contrast, couples to Gi/o proteins to inhibit adenylyl cyclase. guidetopharmacology.org This differential activation allows uridine phosphates to mediate a diverse range of cellular responses. oncotarget.com
Table 1: Uridine Phosphate Activity on Mitochondrial Bioenergetics
| Parameter | Uridine Phosphate Involved | Observed Effect | Reference |
|---|---|---|---|
| mitoKATP Channel Activity | UDP (from Uridine/UMP) | Activation of the channel, leading to cardioprotective effects. | nih.govcaldic.com |
| Mitochondrial K+ Transport | UDP (from Uridine) | Restoration of potassium ion transport in pathological states. | nih.govnih.gov |
| Oxidative Phosphorylation | Uridine, UTP | Improved efficiency and normalized activity of ETC complexes. | nih.govnih.gov |
| ROS Production | UDP (from Uridine) | Decreased H₂O₂ formation and lipid peroxidation. | mdpi.comnih.gov |
Table 2: Uridine Phosphate Agonism on P2Y Receptor Subtypes
| P2Y Receptor Subtype | Primary Uridine Phosphate Agonist | Secondary/Other Agonists | Reference |
|---|---|---|---|
| P2Y2 | UTP | ATP (equipotent) | oncotarget.comguidetopharmacology.org |
| P2Y4 (human) | UTP | ATP acts as an antagonist | nih.govguidetopharmacology.org |
| P2Y6 | UDP | - | guidetopharmacology.orgyoutube.com |
| P2Y14 | UDP | UDP-glucose | researchgate.netguidetopharmacology.org |
Protein Modification and Functional Regulation
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is highly sensitive to the metabolic state of the cell and is regulated by the availability of the substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).
The synthesis of UDP-GlcNAc occurs through the hexosamine biosynthetic pathway (HBP), which integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism. Uridine triphosphate (UTP) is a key component in the final step of this pathway, where it is combined with GlcNAc-1-phosphate by the enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP) to produce UDP-GlcNAc.
O-GlcNAcylation often occurs on the same or adjacent serine/threonine residues that are also targets for phosphorylation. This creates a reciprocal relationship or "yin-yang" dynamic between these two crucial post-translational modifications, allowing for complex regulation of protein function, stability, and localization in response to nutrient availability and cellular signals.
CREB (cAMP Response Element-Binding Protein): CREB is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. Its activity is primarily regulated by phosphorylation at serine 133. Extracellular UTP has been shown to induce the phosphorylation of CREB in sensory neurons. This effect is mediated through the activation of the P2Y2 receptor. The signaling pathway involves both calcium influx through voltage-gated channels and the release of calcium from intracellular stores, consistent with the Gq/PLC/IP3 pathway. The phosphorylation of CREB allows it to recruit co-activators and initiate the transcription of target genes, thereby translating extracellular nucleotide signals into long-term changes in neuronal function and phenotype.
GAP-43 (Growth-Associated Protein 43): GAP-43 is a neuron-specific protein that is crucial for axonal growth, regeneration, and synaptic plasticity. Its function is tightly regulated by phosphorylation, primarily by Protein Kinase C (PKC) at serine 41. While a direct phosphorylation of GAP-43 by uridine phosphate-activated pathways has not been explicitly detailed, an indirect regulatory mechanism can be inferred. The activation of Gq-coupled P2Y receptors by uridine phosphates leads to the production of diacylglycerol (DAG) and an increase in intracellular calcium, both of which are potent activators of PKC. Activated PKC can then phosphorylate GAP-43, modulating its interaction with other proteins like calmodulin and affecting its role in actin dynamics and synaptic vesicle cycling. Therefore, uridine phosphates can indirectly influence the activity of GAP-43 through the canonical P2Y receptor signaling cascade.
Enzymatic Interactions and Regulatory Mechanisms
Uridine (B1682114) Kinase and Uridine Phosphorylase Functionality
The cellular pool of UMP is tightly regulated by the complementary actions of uridine kinase and uridine phosphorylase, which control its synthesis from and degradation back to uridine.
Uridine Kinase (UK) is a key enzyme in the pyrimidine (B1678525) salvage pathway. It catalyzes the phosphorylation of uridine to uridine 5'-monophosphate, utilizing a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP). This reaction is a rate-limiting step in the synthesis of pyrimidine ribonucleotides from exogenous uridine. There are two primary isoforms in humans, UCK1 and UCK2, with UCK2 exhibiting a catalytic efficiency 15–20 times higher than UCK1. This enzyme can also phosphorylate other nucleoside analogs.
Uridine Phosphorylase (UPase) catalyzes the reversible phosphorolytic cleavage of uridine into uracil (B121893) and ribose-1-phosphate (B8699412). This function allows cells to either degrade uridine for the salvage of the pyrimidine base uracil or, in the reverse direction, to synthesize uridine from uracil when ribose-1-phosphate is available. This reversible action is crucial for maintaining nucleoside homeostasis.
| Enzyme | Function | Substrates | Products | Significance |
|---|---|---|---|---|
| Uridine Kinase (UCK) | Phosphorylation | Uridine, ATP/GTP | Uridine Monophosphate (UMP), ADP/GDP | Rate-limiting step in pyrimidine salvage pathway |
| Uridine Phosphorylase (UPase) | Reversible Phosphorolysis | Uridine, Phosphate | Uracil, Ribose-1-phosphate | Maintains nucleoside and pyrimidine base homeostasis |
Nucleoside Diphosphate (B83284) Kinase Activity
Once UMP is formed, it must be further phosphorylated to its di- and triphosphate forms (UDP and UTP) to participate in various biological processes. This is accomplished by other kinases, with Nucleoside Diphosphate Kinase (NDPK), also known as NDK, playing a pivotal role.
NDPK catalyzes the transfer of the terminal (gamma) phosphate from a nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate (like UDP). This reaction is essential for synthesizing all nucleoside triphosphates that are not ATP, including UTP, GTP, and CTP. The general reaction is: XDP + YTP ⇌ XTP + YDP.
The enzyme operates via a "ping-pong" mechanism, where a histidine residue in the active site is first phosphorylated by the phosphate donor (e.g., ATP). The newly formed phosphoenzyme intermediate then transfers this phosphate group to the acceptor nucleoside diphosphate (e.g., UDP) to generate the final product (UTP). This mechanism allows NDPK to maintain equilibrium among the different pools of nucleoside triphosphates within the cell, which is crucial for nucleic acid synthesis, signal transduction, and polysaccharide synthesis. researchgate.netresearchgate.netportlandpress.com
| Enzyme | Mechanism | Phosphate Donor (YTP) | Phosphate Acceptor (XDP) | Product (XTP) |
|---|---|---|---|---|
| Nucleoside Diphosphate Kinase (NDPK) | Ping-Pong | ATP, GTP | Uridine Diphosphate (UDP) | Uridine Triphosphate (UTP) |
| Cytidine (B196190) Diphosphate (CDP) | Cytidine Triphosphate (CTP) |
Uridine Diphosphate Glucuronosyltransferases Kinetics
Uridine diphosphate glucuronosyltransferases (UGTs) are a critical family of phase II metabolism enzymes, primarily located in the endoplasmic reticulum. biorxiv.org They catalyze the glucuronidation process, which involves transferring a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate. mdpi.com This reaction increases the water solubility of various xenobiotics (like drugs) and endogenous compounds (like bilirubin), facilitating their excretion from the body. mdpi.comnih.gov
The kinetics of UGTs are complex, involving a bisubstrate reaction that requires both the aglycone substrate and the UDPGA co-substrate. nih.gov Research suggests that this reaction typically follows a compulsory-order ternary mechanism. A key kinetic feature of this system is product inhibition. The co-product of the reaction, uridine diphosphate (UDP), is a known competitive inhibitor that competes with the co-substrate UDPGA for binding to the enzyme's active site. biorxiv.org This inhibition can be managed in in vitro assays by adding magnesium chloride, which sequesters the UDP. biorxiv.org
| Kinetic Parameter | Description | Relevance to Uridine Nucleotides |
|---|---|---|
| Mechanism | Bisubstrate, compulsory-order ternary reaction. | Requires UDP-glucuronic acid (UDPGA) as a co-substrate. |
| Co-substrate | UDP-glucuronic acid (UDPGA). | A derivative of uridine diphosphate. |
| Inhibition | Product inhibition by the co-product. | Uridine Diphosphate (UDP) acts as a competitive inhibitor against UDPGA. biorxiv.org |
Modulation of Key Metabolic Enzyme Activities
Recent research indicates that uridine and its phosphorylated forms can modulate the activity of key enzymes involved in central energy metabolism, such as Lactate (B86563) Dehydrogenase and Succinate (B1194679) Dehydrogenase.
Lactate Dehydrogenase (LDH) is an enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate. In a study involving exercised rats, administration of UMP (along with CMP) was found to significantly lower the activity of LDH in the liver. researchgate.netnih.gov In a separate study using a rat model of Parkinson's disease, which induced elevated LDH activity in blood lymphocytes, subsequent treatment with uridine successfully reduced the enzyme's activity back to control levels. nih.gov
Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain, links the Krebs cycle to oxidative phosphorylation by oxidizing succinate to fumarate. In the aforementioned Parkinson's disease model, treatment with uridine led to an 80% increase in SDH activity in blood lymphocytes compared to the control group. nih.gov Furthermore, mechanistic studies have revealed a reciprocal relationship: the inhibition of SDH leads to an accumulation of succinate, which in turn competitively impairs de novo pyrimidine synthesis. researchgate.netbiorxiv.org This impairment can be fully rescued by supplementing with uridine, highlighting the intricate feedback between mitochondrial function and pyrimidine metabolism. biorxiv.org
| Enzyme | Observed Effect of Uridine/UMP | Experimental Model | Reference |
|---|---|---|---|
| Lactate Dehydrogenase (LDH) | Decreased activity in the liver. | Exercised rats | researchgate.netnih.gov |
| Lactate Dehydrogenase (LDH) | Decreased elevated activity in lymphocytes. | Rat model of Parkinson's disease | nih.gov |
| Succinate Dehydrogenase (SDH) | Increased activity in lymphocytes. | Rat model of Parkinson's disease | nih.gov |
| Pyrimidine Synthesis (downstream of SDH) | Rescued synthesis pathway impaired by SDH inhibition. | Cell culture models | biorxiv.org |
Academic Research Methodologies and Experimental Models
In Vitro Cellular and Biochemical Models
In vitro models are crucial for dissecting the specific cellular and molecular mechanisms of action of uridine (B1682114) phosphate (B84403) dipotassium (B57713). These models allow for controlled experimental conditions to study its effects on various cellular processes.
Cultured Cell Lines for Specific Cellular Processes
Cultured cell lines provide a simplified and reproducible system to investigate the influence of uridine and its derivatives on fundamental cellular activities. For instance, studies have shown that uridine treatment can increase neurite outgrowth and branching in neuronal pheochromocytoma (PC12) cells, suggesting its role in promoting the growth of nerve cells. frontiersin.org
Biochemical Assays for Enzyme Activities and Metabolic Fluxes
Biochemical assays are instrumental in quantifying the activity of specific enzymes and tracking the flow of metabolites through various pathways. Uridine diphosphate (B83284) glucose pyrophosphorylase (UGP) is an enzyme that can be measured to understand glycogen (B147801), sucrose, and cellulose (B213188) metabolism. elabscience.com Assays measuring the activity of enzymes like succinate (B1194679) dehydrogenase and lactate (B86563) dehydrogenase can reveal insights into oxidative exchange and glycolysis. nih.gov Furthermore, isotope tracing metabolomics using 13C5(ribose)-uridine allows for the tracking of carbon into pathways such as the pentose (B10789219) phosphate pathway, central carbon metabolism, and the synthesis of amino acids and nucleotides. nih.gov
Advanced Cellular Imaging Techniques
Advanced imaging techniques offer dynamic visualization of cellular processes in real-time. Techniques like stimulated emission depletion (STED) microscopy, structured illumination microscopy (SIM), and photoactivated localization microscopy (PALM) provide super-resolution imaging to observe subcellular structures and the localization of molecules. nih.govnih.gov These methods can be employed to visualize the effects of uridine phosphate dipotassium on cellular components and dynamic events with high spatial and temporal resolution.
In Vivo Animal Models for Systemic Analysis
In vivo animal models are indispensable for understanding the systemic effects of this compound in a whole organism, providing insights into its potential therapeutic applications in complex diseases.
Models of Neurodegeneration and Neurological Disorders
Animal models are widely used to study neurodegenerative diseases like Parkinson's disease. johnshopkins.edu In rat models of Parkinson's disease induced by neurotoxins such as rotenone (B1679576) or 6-hydroxydopamine (6-OHDA), uridine administration has been shown to decrease behavioral disorders and prevent neuronal death. nih.govnih.govresearchgate.net Studies in these models have demonstrated that uridine can prevent disturbances in redox, energy, and ion exchanges in brain mitochondria and preserve the structure of neurons and the myelin sheath in the substantia nigra. nih.govresearchgate.net
Models of Inflammatory Conditions
Animal models are also critical for investigating the role of uridine in inflammatory conditions. In mouse models of inflammatory conditions, uridine has been shown to reduce oxidative stress and inflammation by inhibiting signaling pathways like MAPK and NF-kB. frontiersin.orgnih.gov For instance, in apolipoprotein E gene knockout (ApoE-/-) mouse models of atherosclerosis, uridine has demonstrated anti-inflammatory and anti-atherosclerotic effects. nih.gov These models allow for the evaluation of how uridine modulates the immune response and its potential to alleviate inflammation-related pathologies.
Models of Cardiomyopathy and Ischemic Injury
Uridine and its phosphorylated derivatives have been investigated for their cardioprotective effects in preclinical models of cardiomyopathy and ischemic injury. In a rat model of isoprenaline-induced myocardial damage, both uridine and uridine-5'-monophosphate demonstrated a protective effect on the contractile function of cardiomyocytes eco-vector.com. Administration of these compounds prevented the elevation of serum markers of myocardial damage, such as aspartate aminotransferase (AST), and normalized electrocardiogram (ECG) intervals that are typically prolonged during cardiac injury eco-vector.com.
Further studies using rat models of acute myocardial ischemia and ischemia/reperfusion have shown that uridine treatment can prevent a decrease in cellular energy supply and the activity of the antioxidant system researchgate.net. This intervention also led to a reduction in the necrosis zone in the myocardium and fewer disturbances in heart rhythm researchgate.net. The cardioprotective action of uridine is suggested to be linked to the activation of the mitochondrial ATP-dependent potassium (mitoKATP) channel researchgate.netdntb.gov.ua. This activation helps in preserving the structure and function of mitochondria, thereby maintaining energy supply and reducing oxidative stress in cardiac cells nih.gov. Research has indicated that uridine administration can prevent damage to the heart and brain in animal models of acute ischemia and reperfusion by restoring redox balance and activating this specific mitochondrial channel researchgate.net.
Models for Studying Aging Processes (e.g., Intestinal Aging in Mice)
The process of aging is accompanied by a gradual decline in the physiological function of various organs, including the intestinal tract. Uridine has been identified as a compound with potential anti-aging effects, particularly in the context of intestinal aging nih.govconsensus.app. In studies involving aged mice, oral administration of uridine was found to significantly alleviate age-related changes in the intestinal tract nih.gov.
Key findings from these studies include a reduction in the levels of senescence-associated β-galactosidase (SA-β-gal) staining, a common biomarker of cellular senescence, in the intestinal tissues of uridine-fed mice nih.gov. Furthermore, the expression levels of senescence markers p21 and p16 were also significantly reduced nih.gov. Alongside the mitigation of cellular senescence, uridine treatment was observed to decrease the expression of inflammatory factors and reduce oxidative stress in the aging intestine nih.govconsensus.app. These results suggest that uridine may exert its anti-aging effects by modulating inflammatory and oxidative stress pathways, which are known to be key drivers of the aging process nih.gov. The use of both in vivo mouse models and in vitro cell models has been instrumental in demonstrating uridine's potential as a therapeutic agent for treating intestinal aging nih.govconsensus.app.
Models for Investigating Muscular Dystrophies (e.g., Duchenne Dystrophy in mdx Mice)
Duchenne muscular dystrophy (DMD) is a severe genetic disorder characterized by progressive muscle degeneration. The mdx mouse is a widely used animal model for studying DMD as it carries a mutation in the dystrophin gene, leading to a lack of the dystrophin protein, similar to human patients nih.govmdpi.comnih.gov. Research has explored the potential of uridine as a complementary therapy for this condition.
Models for Investigating Metabolic Disturbances (e.g., Hyperthyroidism)
Hyperthyroidism, a condition characterized by excessive production of thyroid hormones, can lead to significant metabolic disturbances. Animal models of hyperthyroidism are used to study the cellular and metabolic consequences of this condition and to evaluate potential therapeutic interventions mdpi.com. Uridine has been investigated for its effects on the metabolic alterations associated with experimentally induced hyperthyroidism in rats mdpi.com.
In these models, the administration of uridine alongside thyroid hormone was found to normalize body weight, which is often affected in hyperthyroidism mdpi.com. At the mitochondrial level, uridine improved the capacity for oxidative phosphorylation and corrected the activity of certain complexes of the electron transport chain in the liver mitochondria of hyperthyroid rats mdpi.com. Furthermore, uridine treatment led to a significant increase in the activity of superoxide (B77818) dismutase, an important antioxidant enzyme, and a decrease in the rate of hydrogen peroxide production, indicating a reduction in oxidative stress mdpi.com. These results suggest a protective effect of uridine against the functional metabolic disorders in liver mitochondria that are mediated by hyperthyroidism mdpi.com. Studies in hyperthyroid rats have also shown that thyroid hormones can increase the activity of uridine kinase in heart and skeletal muscle, leading to increased levels of UTP and total uracil (B121893) nucleotides in these tissues nih.gov.
Advanced Analytical Techniques for Quantification and Characterization
The accurate quantification and characterization of this compound and related nucleotides in biological samples are essential for understanding their metabolic roles and for the development of therapeutic applications. A variety of advanced analytical techniques are employed for this purpose.
Liquid Chromatography-Based Methods (HPLC, LC/MS, LC-HRMS) for Nucleotide and Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides. Various HPLC methods have been developed for the separation and quantification of uridine and its phosphorylated derivatives, such as uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP) helixchrom.comhelixchrom.comresearchgate.net. Reversed-phase HPLC, often with ion-pairing agents, is commonly used to separate these polar compounds nih.govnovocib.com. For instance, an ion-pair reversed-phase HPLC method with UV detection has been successfully used to simultaneously quantify 12 different nucleotides and nucleosides, including UTP, UDP, and UMP, in cell culture supernatants and human urine samples nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) offer enhanced sensitivity and selectivity for nucleotide analysis, making them the gold standard for quantifying these molecules in complex biological matrices nih.govdtu.dknih.gov. These techniques are crucial for monitoring the low concentrations of phosphorylated metabolites of nucleoside analogs in blood and tissues nih.gov. Different chromatographic approaches, such as ion-exchange, ion-pairing, and hydrophilic interaction liquid chromatography (HILIC), can be coupled with mass spectrometry for the direct quantification of nucleotide phosphates nih.govqut.edu.au. LC-MS/MS methods have been developed for the simultaneous analysis of a large number of primary metabolites, including uridine monophosphate and uridine triphosphate shimadzu.nlglsciences.com. The identification of pyrimidine (B1678525) nucleosides in urine has also been achieved using a combination of HPLC with full-scan mass spectrometry, tandem mass spectrometry (MS/MS), and accurate mass measurements semanticscholar.org.
Table 1: Overview of Liquid Chromatography-Based Methods for Uridine Phosphate Analysis
| Technique | Methodology | Application | Reference |
|---|---|---|---|
| HPLC-UV | Ion-Pair Reversed-Phase | Simultaneous quantification of 12 nucleotides and nucleosides in cell culture and urine. | nih.gov |
| HPLC | Mixed-Mode Chromatography | Analysis of uridine-based nucleotides. | helixchrom.comhelixchrom.com |
| LC-MS/MS | Not Specified | Simultaneous analysis of over 100 primary metabolites including UMP and UTP. | shimadzu.nl |
| LC-HRMS | Not Specified | Analysis of multiple compounds in complex biological matrices. | dtu.dk |
| HPLC-MS/MS | Full-scan MS, MS/MS, accurate mass measurements | Identification of pyrimidine nucleosides in urine. | semanticscholar.org |
Spectrometric and Electrophoretic Approaches for Biochemical Components
In addition to chromatography-based methods, spectrometric and electrophoretic techniques play a role in the analysis of biochemical components, including nucleotides. Spectrophotometry, particularly UV absorbance, is a fundamental detection method used in conjunction with HPLC for quantifying nucleotides, which typically have a maximum absorbance around 254-260 nm nih.govnovocib.com.
Mass spectrometry, as detailed in the previous section, is a powerful spectrometric technique for the identification and quantification of nucleotides, providing information on their molecular weight and structure nih.govdtu.dksemanticscholar.org. The coupling of mass spectrometry with separation techniques like liquid chromatography or capillary electrophoresis is essential for analyzing complex mixtures nih.gov.
Capillary electrophoresis (CE) is another separation technique that can be used for the analysis of nucleotides. A CE method has been developed for the analysis of normal and modified nucleosides in urine, demonstrating its utility in this field researchgate.net. These advanced analytical methods are crucial for advancing our understanding of the roles of uridine phosphate and other nucleotides in health and disease.
Molecular Biology Techniques for Gene and Protein Expression Analysis
The investigation of uridine phosphate's effects at the molecular level relies on a suite of powerful techniques that can dissect its influence on the intricate processes of gene and protein expression. Uridine 5'-monophosphate (UMP) is a fundamental precursor in the synthesis of Ribonucleic Acid (RNA), making it indispensable for gene expression, the process by which information from a gene is used to create a functional product, such as a protein. nbinno.com Researchers utilize techniques like quantitative Polymerase Chain Reaction (qPCR), Western Blot, and RNA-Sequencing (RNA-Seq) to understand how the availability of uridine and its derivatives can modulate cellular function by altering the expression of various genes and proteins.
RNA-Sequencing (RNA-Seq) is a high-throughput sequencing technology that provides a comprehensive snapshot of the entire transcriptome of a cell at a given moment. In the context of uridine research, RNA-Seq is employed to identify global changes in gene expression following the administration of uridine compounds. By combining metabolic labeling with uridine analogs (such as 4-thiouracil (B160184) or 5-ethynyluridine) and high-throughput sequencing, researchers can measure both the rates of transcription and RNA decay across the entire transcriptome in a single experiment. nih.gov This allows for a dynamic view of how uridine metabolism influences the life cycle of RNA molecules. For instance, studies on cancer cells have used RNA-Seq to analyze the differential expression of thousands of genes in response to treatment with fluorouridine derivatives, revealing distinct patterns of upregulated and downregulated genes involved in various cellular pathways. plos.org
Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach used to measure the expression level of specific genes. Unlike RNA-Seq, which assesses the entire transcriptome, qPCR is used to quantify the abundance of a few selected messenger RNA (mRNA) transcripts with high sensitivity and specificity. This technique is often used to validate findings from RNA-Seq or to investigate the role of uridine in specific biological processes. For example, qPCR has been used to measure the mRNA expression of pro-inflammatory cytokines in immune cells to assess how uridine derivatives might modulate immune responses at the genetic level. plos.org
Western Blot analysis is a widely used technique to detect and quantify specific proteins in a sample. nih.gov While RNA-Seq and qPCR provide information about gene expression at the transcript level, Western blotting confirms whether these changes are translated into corresponding changes in protein levels. bio-rad-antibodies.com The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. nih.gov In research related to uridine, Western blotting can be used to examine the expression of key enzymes involved in nucleotide metabolism or to assess the levels of proteins in signaling pathways that are hypothesized to be affected by uridine supplementation.
The table below summarizes the application of these molecular biology techniques in the context of uridine research.
| Technique | Application in Uridine Research | Key Findings |
| RNA-Sequencing (RNA-Seq) | Global analysis of gene expression and RNA metabolism. | Reveals transcriptome-wide changes in transcription and RNA decay rates; identifies genes and pathways affected by uridine derivatives. nih.gov |
| Quantitative PCR (qPCR) | Quantification of specific mRNA transcripts. | Validates changes in the expression of specific genes of interest, such as those involved in inflammation or metabolic pathways. plos.org |
| Western Blot | Detection and quantification of specific proteins. | Confirms whether changes in gene expression (observed via RNA-Seq or qPCR) result in corresponding changes in protein levels. nih.govbio-rad-antibodies.com |
Microscopic Techniques for Ultrastructural Analysis
Transmission Electron Microscopy (TEM) is an indispensable tool in cell biology that allows for the high-resolution visualization of the internal structure of cells and their organelles, an approach known as ultrastructural analysis. nih.govprotocols.io This technique is significantly more powerful than light microscopy, enabling researchers to examine fine details of cellular architecture down to the nanometer scale. nih.gov In the study of uridine phosphate, TEM is particularly valuable for investigating the morphological effects of the compound on cellular components, especially mitochondria, which are central to cellular energy metabolism and are implicated in a variety of physiological and pathological conditions. nih.gov
Research has utilized TEM to explore the protective effects of uridine on cellular structures under conditions of stress or disease. A notable application is in the study of neurodegenerative disorders, such as Parkinson's disease models. In one such study, TEM was used to analyze the ultrastructure of brain tissue in rats exposed to a neurotoxin. mdpi.com The analysis revealed that administration of the neurotoxin caused significant damage to mitochondria in synapses. mdpi.com However, in rats treated with uridine, TEM images showed a preservation of mitochondrial integrity. mdpi.com
The types of ultrastructural details that can be meticulously examined with TEM include:
Cristae Structure : Visualizing the folds of the inner mitochondrial membrane, known as cristae. The density and organization of cristae are critical for efficient energy production, and damage to these structures is a hallmark of mitochondrial dysfunction. nih.gov
Membrane Integrity : Examining the inner and outer mitochondrial membranes for any signs of swelling, rupture, or disruption, which can indicate cellular stress or injury. researchgate.net
Cellular Organelles : Observing other organelles such as the endoplasmic reticulum to see if they are affected by the experimental conditions. researchgate.net
The findings from TEM studies provide direct visual evidence of the subcellular impact of uridine, complementing the functional and molecular data obtained from other techniques.
The following table summarizes key findings from a representative study using TEM to analyze the effects of uridine.
| Experimental Model | Treatment Group | Key Ultrastructural Findings (via TEM) | Reference |
| 6-OHDA-induced Parkinson's Disease in rats | Control (no neurotoxin) | Normal mitochondrial structure in brain tissue. | mdpi.com |
| 6-OHDA Neurotoxin | Evidence of mitochondrial dysfunction and damage in brain tissue. | mdpi.com | |
| 6-OHDA + Uridine | Uridine administration prevented neurotoxin-induced damage and preserved mitochondrial ultrastructure. | mdpi.com |
Physiological and Biological Modulatory Effects
Neurobiological and Neuro-Plasticity Modulation
Uridine (B1682114) phosphate (B84403) is a key player in the central nervous system, where it contributes to the structural and functional integrity of neurons. It serves as a precursor for the synthesis of essential components of neuronal membranes and influences synaptic transmission and plasticity.
Uridine phosphate has been shown to promote the growth of neurites, the projections from a neuron that develop into axons and dendrites, a critical process in neuronal development and repair. nih.govcaldic.com This effect is largely attributed to its role in the synthesis of phosphatidylcholine, a major phospholipid component of cell membranes. nih.govnih.gov By increasing the availability of cytidine (B196190) triphosphate (CTP), a necessary precursor for phosphatidylcholine synthesis, uridine supports the expansion of neuronal membranes required for neurite extension. nih.govcaldic.com
Research has demonstrated that uridine treatment can lead to a significant and dose-dependent increase in the number of neurites per cell, as well as enhanced neurite branching. nih.govcaldic.com This is accompanied by an increase in the levels of neurofilament proteins, which are key structural components of neurites. nih.gov Beyond its role as a precursor for membrane synthesis, uridine may also stimulate neuritogenesis through the activation of P2Y receptors, which are involved in neuronal differentiation and function. nih.govnih.gov The administration of uridine, in conjunction with docosahexaenoic acid (DHA), has been observed to increase the density of dendritic spines, the primary sites of excitatory synapses in the brain. mdpi.com
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Effect of Uridine on Neurite Outgrowth | Nerve growth factor-differentiated PC12 cells | Uridine significantly and dose-dependently increased the number of neurites per cell after 4 days of treatment. This was accompanied by increased neurite branching and levels of neurofilament proteins. | nih.gov |
| Dietary Uridine Monophosphate Supplementation | Aged rats | Supplementation with uridine-5'-monophosphate (UMP) led to a significant increase in the levels of neurofilament-70 and neurofilament-M proteins, which are biomarkers of neurite outgrowth. | nih.gov |
| Uridine and P2Y Receptor Activation | PC12 cells | The stimulatory effect of uridine on neuritogenesis could be blocked by P2Y receptor antagonists, suggesting a role for these receptors in mediating the effects of uridine. | nih.govcaldic.com |
| Uridine and Dendritic Spine Density | Adult gerbils | Oral supplementation with uridine-5'-monophosphate and docosahexaenoic acid (DHA) increased the density of dendritic spines in the hippocampus. | mdpi.com |
Uridine phosphate can modulate the release of several key neurotransmitters in the brain, including dopamine (B1211576), and potentially serotonin (B10506) and acetylcholine (B1216132). nih.govgoogle.com Dietary supplementation with uridine-5'-monophosphate has been shown to significantly increase potassium-evoked dopamine release in the striatum of aged rats. nih.gov This effect on dopamine release may be linked to uridine's role in promoting the synthesis of phosphatidylcholine, a critical component of synaptic vesicle membranes from which neurotransmitters are released. nih.gov
The influence of uridine on dopaminergic systems is further supported by findings that it can enhance the density of dopamine receptors in the brain. healthunlocked.com While the direct effects on noradrenaline and serotonin release are less extensively studied, the fundamental role of uridine in membrane synthesis and neuronal function suggests a potential for broader impacts on monoamine neurotransmission. nih.gov
| Neurotransmitter | Model | Key Findings | Reference |
|---|---|---|---|
| Dopamine | Aged rats | Dietary supplementation with uridine-5'-monophosphate (UMP) for 6 weeks resulted in a significantly greater potassium-evoked dopamine release in the striatum (341±21% of basal levels in UMP-treated rats vs. 283±9% in control rats). | nih.gov |
| Dopamine | Rats | Uridine administration was found to increase dopamine levels in neurons. | nih.gov |
| Acetylcholine | Aged rats | Dietary supplementation with UMP was shown to increase acetylcholine levels and release in the striatum. | nootropicsexpert.com |
Furthermore, uridine exhibits neuroprotective properties. nih.gov The anti-inflammatory and antioxidant actions of uridine can protect nerve cells from damage caused by inflammation and oxidative stress. nih.gov By enhancing mitochondrial function, uridine can also protect neurons from metabolic stress. nih.gov
The neurobiological effects of uridine phosphate translate into potential benefits for cognitive function. By promoting the formation of synaptic connections and supporting the synthesis of neurotransmitters involved in learning and memory, such as acetylcholine, uridine may enhance cognitive processes. nootropicsexpert.comnih.govnbinno.com
Studies in animal models have shown that dietary supplementation with uridine, particularly in combination with other nutrients like DHA and choline, can improve performance on learning and memory tasks. nih.gov The underlying mechanism is thought to involve an increase in the number of synaptic connections and an enhancement of synaptic transmission. nih.govgoogle.com Clinical studies have also suggested that uridine administration may have positive effects on cognitive functions. nih.gov
Immunomodulation and Anti-Inflammatory Actions
Beyond its effects on the nervous system, uridine phosphate also plays a significant role in modulating the immune system and mitigating inflammatory responses.
Uridine has demonstrated notable anti-inflammatory properties in various experimental models. mdpi.comnih.gov It can alleviate inflammatory responses by regulating immune signaling pathways and reducing the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov
The anti-inflammatory effects of uridine may be mediated, in part, through the activation of the mitochondrial ATP-dependent potassium (mitoKATP) channel. mdpi.com Activation of this channel can induce anti-inflammatory responses by inhibiting the transcription of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. mdpi.com Studies have shown that uridine can suppress the release of pro-inflammatory cytokines from various cell types, including human lung epithelial cells, and reduce the production of reactive oxygen species in neutrophils. nih.gov
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory effects of uridine | In vivo and in vitro models of inflammation | Uridine was found to induce anti-inflammatory activity, manifested by reduced expression levels of pro-inflammatory cytokines. | mdpi.com |
| Uridine and cytokine production | Cellular models | Uridine can inhibit the release of pro-inflammatory cytokines from human lung epithelial cells. | nih.gov |
| Mechanism of anti-inflammatory action | In vitro models | The anti-inflammatory responses generated by uridine are partially dependent on the activation of the mitochondrial ATP-sensitive potassium channel. | mdpi.com |
| Uridine in sepsis-induced lung injury | Mouse model of sepsis | Uridine supplementation significantly attenuated sepsis-induced acute lung injury and the associated inflammation in lung tissue, as reflected by reduced levels of IL-6, TNF-α, and IL-1β. | nih.gov |
Reduction of Pro-inflammatory Cytokine Expression
Uridine phosphate dipotassium (B57713) and its related nucleoside, uridine, have demonstrated significant anti-inflammatory properties by modulating the expression of key signaling molecules involved in the inflammatory cascade. Research indicates that uridine can suppress the release of pro-inflammatory cytokines, which are crucial mediators of inflammatory responses. nih.gov Studies have shown that uridine supplementation can lead to a marked reduction in the levels of several pivotal pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov
In models of sepsis-induced acute lung injury, uridine treatment has been observed to significantly lower the protein and mRNA levels of TNF-α, IL-1β, and IL-6 in lung tissues. nih.gov This suggests that uridine can inhibit the overactivation of inflammatory factors. nih.gov The mechanism is thought to be related to the inhibition of pathways such as the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov By downregulating these cytokines, uridine helps to alleviate the inflammatory response and mitigate tissue damage associated with excessive inflammation. nih.govnih.gov This immunomodulatory role highlights its potential in managing conditions characterized by chronic or acute inflammation. nih.gov
| Cytokine | Observed Effect | Context |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Evidently reduced | Sepsis-induced Acute Lung Injury nih.gov |
| Interleukin-1β (IL-1β) | Evidently reduced | Sepsis-induced Acute Lung Injury nih.gov |
| Interleukin-6 (IL-6) | Evidently reduced | Sepsis-induced Acute Lung Injury nih.gov |
Activation of Antioxidant Pathways (e.g., Keap1-Nrf2)
Uridine demonstrates protective effects against oxidative stress through the activation of key antioxidant pathways, most notably the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of cellular defense mechanisms against oxidative and electrophilic stress. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) plays a central role in this system. Under normal conditions, Nrf2 is bound by its repressor protein, Keap1 (Kelch ECH associating protein 1), which facilitates its degradation.
Research has shown that uridine treatment can promote the expression of Nrf2. nih.gov This upregulation of Nrf2 leads to the subsequent increase of several Nrf2-dependent antioxidant target genes. nih.gov These genes encode for proteins that are crucial for maintaining cellular redox balance and protecting cells from oxidative damage. For instance, uridine supplementation has been found to increase the expression of SLC7A11, GPX4, and HO-1, all of which are critical components of the cellular antioxidant defense system. nih.gov By activating the Keap1-Nrf2 pathway, uridine enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, which is a key factor in the pathogenesis of numerous diseases. nih.gov
| Pathway Component | Effect of Uridine Treatment | Function |
|---|---|---|
| Nrf2 | Expression promoted nih.gov | Master regulator of antioxidant response nih.gov |
| SLC7A11 | Increased expression nih.gov | Component of the cystine/glutamate antiporter, important for glutathione (B108866) synthesis |
| GPX4 | Increased expression nih.gov | Glutathione peroxidase 4, protects against lipid peroxidation |
| HO-1 | Increased expression nih.gov | Heme oxygenase-1, an enzyme with antioxidant and anti-inflammatory effects |
Anti-Aging Mechanisms
Regulation of Cellular Senescence Markers (e.g., Sa-β-gal, p21, p16)
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. It is characterized by distinct morphological and molecular changes, including increased activity of senescence-associated β-galactosidase (Sa-β-gal) and upregulation of cyclin-dependent kinase inhibitors like p21 and p16INK4a. oup.comresearchgate.net
Emerging research suggests that uridine possesses anti-aging properties, partly through its ability to modulate these markers of cellular senescence. In studies on intestinal aging, uridine treatment was found to reduce the rate of β-gal-positive cells, indicating a decrease in the number of senescent cells. fpwr.org While direct evidence linking uridine to the modulation of p21 and p16 is still developing, its ability to reduce inflammation and oxidative stress—known inducers of senescence—suggests an indirect regulatory role. fpwr.org By mitigating the cellular stressors that trigger senescence, uridine may help to delay the accumulation of senescent cells that contribute to tissue aging. fpwr.org
Mitigation of Age-Related Functional Declines
Uridine has shown potential in alleviating various functional declines associated with the aging process. The accumulation of cellular damage and senescence in tissues and organs leads to a gradual loss of function over time. fpwr.org Uridine appears to counteract these changes through several mechanisms.
In the context of intestinal aging, uridine has been shown to alleviate the aging level of the intestinal tract in aged mice. fpwr.org In the nervous system, which is particularly vulnerable to age-related decline, uridine may offer protective effects. It is a precursor for the synthesis of brain phosphatides, which are essential for the formation of synaptic membranes. frontiersin.org Supplementation with uridine is thought to support synaptic function and potentially reverse some of the synaptic loss seen in aging and neurodegenerative conditions. frontiersin.org Furthermore, in a preclinical model of Parkinson's disease, a neurodegenerative disorder linked to aging, uridine treatment restored motor activity and normalized physiological characteristics that were altered by the disease model. informahealthcare.com These findings collectively suggest that uridine can help mitigate functional declines in different organ systems during the aging process.
Systemic Regulatory Functions
Role in Circadian Rhythm and Thermoregulation
Uridine plays a significant role in systemic regulatory functions, including the modulation of circadian rhythms and thermoregulation. nih.gov Plasma uridine levels are not static; they exhibit diurnal fluctuation, suggesting a link to the body's internal clock. nih.gov Research has demonstrated a circadian rhythm in the activity of hepatic uridine phosphorylase, a key enzyme in uridine degradation. nih.gov The rhythm of this enzyme's activity is inversely related to the plasma concentration of uridine, indicating that the liver plays an important role in regulating the daily cycle of circulating uridine. nih.gov This fluctuation in uridine is believed to be involved in the humoral control of sleep, a fundamental process governed by circadian rhythms. nih.govoup.comnih.gov
Furthermore, uridine is deeply involved in thermoregulation. Physiological changes in blood uridine levels can lead to changes in body temperature. nih.gov For instance, during fasting, plasma uridine levels rise, a condition that is accompanied by a decrease in core body temperature. nih.govnih.govfpwr.org This response is thought to be a mechanism for conserving energy. nih.gov The regulation is mediated through the hypothalamus, a key brain region for controlling body temperature. nih.govresearchgate.net After refeeding, plasma uridine levels drop, allowing for the recovery of body temperature. nih.govresearchgate.net This demonstrates that circulating uridine acts as a systemic signal that links nutrient status to the central regulation of body temperature. nih.govnih.gov
Influence on Organ-Specific Pathologies
Uridine and its derivatives play a multifaceted role in liver health and disease. Research indicates that uridine can mitigate liver fibrosis. In a study involving carbon tetrachloride (CCl4)-induced liver fibrosis in animal models, uridine administration was found to effectively reduce the accumulation of collagen in the liver. sigmaaldrich.com Furthermore, uridine demonstrated an ability to improve the activity of liver cells and alleviate CCl4-induced liver injury. sigmaaldrich.com The protective mechanism appears to involve the downregulation of risk factors associated with the activation of hepatic stellate cells, which are key mediators of liver fibrosis. sigmaaldrich.com Specifically, uridine treatment has been shown to significantly decrease the expression of α-smooth muscle actin (α-SMA), collagen type-I, and fibronectin, all of which are markers of hepatic stellate cell activation. sigmaaldrich.com
Another critical component in liver metabolism related to uridine is the enzyme uridine diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1). This enzyme is crucial for metabolizing and detoxifying various substances in the liver. nih.gov Studies have shown that increased levels of UGT1A1 can ameliorate the severity of liver damage in various mouse injury models by reducing endoplasmic reticulum stress, oxidative stress, and disruptions in lipid metabolism. nih.govnih.gov Conversely, decreased levels of UGT1A1 have been observed in patients with acute-on-chronic liver failure, and genetic mutations in UGT1A1 are associated with varying degrees of liver damage. nih.gov While short-term uridine supplementation has been shown to prevent drug-induced hepatic fat accumulation, long-term administration has been associated with the development of fatty liver disease in mice. researchgate.net
| Compound/Enzyme | Model | Key Findings | Reference |
|---|---|---|---|
| Uridine | CCl4-induced liver fibrosis in vivo and in vitro | Reduces collagen accumulation, improves liver cell activity, and down-regulates markers of hepatic stellate cell activation (α-SMA, collagen type-I, fibronectin). | sigmaaldrich.com |
| UGT1A1 | Mouse models of liver injury (CCl4, concanavalin (B7782731) A) | Increased UGT1A1 levels mitigate liver damage by reducing endoplasmic reticulum stress, oxidative stress, and dysregulated lipid metabolism. | nih.govnih.gov |
| Uridine | Mice | Long-term feeding induced systemic glucose intolerance and severe liver lipid accumulation. | researchgate.net |
The role of uridine diphosphate (UDP) has been investigated in the context of joint diseases, particularly in differentiating between rheumatoid arthritis (RA) and osteoarthritis (OA). Metabolomic studies have revealed significantly increased levels of UDP in the synovial fluid of patients with RA compared to those with OA. nih.govresearchgate.netnih.gov In RA, higher UDP levels are positively correlated with the levels of anti-cyclic citrullinated peptide (anti-CCP) and rheumatoid factor (RF), which are key biomarkers for RA. nih.govnih.gov
In laboratory studies, UDP has been shown to stimulate the proliferation and migration of fibroblast-like synoviocytes from RA patients, as well as the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govnih.gov These effects are mediated through the activation of the P2Y6 receptor. nih.govnih.gov In contrast, UDP did not show a significant effect on the apoptosis or migration of synovial fibroblast cells from OA patients. researchgate.net These findings suggest that while UDP is a significant factor in the pathogenesis of RA, its role in osteoarthritis is less pronounced and appears to be distinct.
| Parameter | Rheumatoid Arthritis (RA) | Osteoarthritis (OA) | Reference |
|---|---|---|---|
| UDP Levels in Synovial Fluid | Significantly increased. | Lower compared to RA. | nih.govresearchgate.netnih.gov |
| Correlation with Biomarkers | Positive correlation with anti-CCP and RF. | Not established. | nih.govnih.gov |
| Effect on Synovial Fibroblasts | Stimulates proliferation, migration, and IL-6 secretion. | Little to no effect on apoptosis or migration. | nih.govresearchgate.net |
Cardioprotective Actions against Ischemic Injuries
Uridine and its phosphorylated derivatives, including uridine triphosphate (UTP) and uridine diphosphate (UDP), have demonstrated cardioprotective effects against ischemic injuries. During myocardial ischemia, UTP is released from the heart and is rapidly degraded to UDP. ahajournals.org Both UTP and UDP can exert positive inotropic effects on cardiomyocytes through P2Y2 and P2Y6 receptors, respectively. ahajournals.org
Studies in animal models have shown that uridine and uridine-5'-monophosphate (UMP) can protect the heart from damage induced by ischemia and reperfusion. researchgate.neteco-vector.com In a rat model of isoprenaline-induced myocardial damage, pre-administration of uridine or UMP prevented the increase in serum markers of cardiac injury and led to a decrease in the duration of certain ECG intervals, indicating a protective effect on the contractile function of cardiomyocytes. eco-vector.com The mechanism of this cardioprotective action is thought to involve the activation of mitochondrial ATP-dependent potassium (mitoKATP) channels. researchgate.netnih.govresearchgate.net Activation of these channels helps to preserve the morphology and function of mitochondria, thereby maintaining energy supply and reducing oxidative stress in cardiac cells. nih.gov Uridine administration has been shown to prevent the decrease of ATP and phosphocreatine (B42189) levels in the ischemic zone of the myocardium and to limit the processes of lipid peroxidation. researchgate.net
| Compound | Model | Observed Effects | Proposed Mechanism | Reference |
|---|---|---|---|---|
| UTP and UDP | Human cardiomyocytes | Positive inotropic effects. | Activation of P2Y2 and P2Y6 receptors. | ahajournals.org |
| Uridine and UMP | Rat model of isoprenaline-induced myocardial damage | Prevention of increased cardiac injury markers and normalization of ECG intervals. | Protective effect on cardiomyocyte contractile function. | eco-vector.com |
| Uridine | Rat model of myocardial ischemia/reperfusion | Prevention of ATP and phosphocreatine depletion, limitation of lipid peroxidation. | Activation of mitochondrial ATP-dependent potassium channels. | researchgate.net |
Effects on Skeletal Muscle Health and Fibrosis
Uridine has been investigated for its potential therapeutic effects on skeletal muscle pathologies, such as Duchenne muscular dystrophy (DMD). In a mouse model of DMD (mdx mice), chronic administration of uridine was found to reduce fibrosis in the skeletal muscles. nih.govnih.gov This anti-fibrotic effect is a significant finding, as fibrosis is a major contributor to the loss of muscle function in DMD.
| Parameter | Effect of Uridine Administration | Reference |
|---|---|---|
| Skeletal Muscle Fibrosis | Reduced. | nih.govnih.gov |
| Degeneration/Regeneration Cycles | No significant effect. | nih.govnih.gov |
| Inflammation | No significant effect. | nih.govnih.gov |
| Muscle Strength | No significant effect. | nih.govnih.gov |
| Mitochondrial Ultrastructure | No effect on impairment. | nih.govnih.gov |
| Mitochondrial Oxidative Phosphorylation | Little effect on dysfunction. | nih.govmdpi.com |
Q & A
Q. What methodologies determine thermodynamic stability of this compound in non-aqueous solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
